molecular formula C8H11NO3 B1298420 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid CAS No. 435341-93-8

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid

Cat. No.: B1298420
CAS No.: 435341-93-8
M. Wt: 169.18 g/mol
InChI Key: YOCHMFNEBPNGTF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives, which can be adapted to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, amidation, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions include furanones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(Aminomethyl)benzoic acid
  • 2,5-Dimethylfuran
  • 4-(Aminomethyl)-2,5-dimethylfuran

Uniqueness

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the furan ring.

Properties

IUPAC Name

4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-6(3-9)7(8(10)11)5(2)12-4/h3,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCHMFNEBPNGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350718
Record name 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-93-8
Record name 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(AMINOMETHYL)-2,5-DIMETHYL-3-FUROIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Reactant of Route 2
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Reactant of Route 3
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Reactant of Route 4
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Reactant of Route 5
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid
Reactant of Route 6
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid

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